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Compound of Interest

Compound Name: Benzaldehyde semicarbazone

Cat. No.: B140624 Get Quote

Introduction

Benzaldehyde semicarbazone, a Schiff base derived from the condensation of benzaldehyde

and semicarbazide, is a compound of significant interest in medicinal and materials chemistry.

Its biological activities, including anticonvulsant and antimicrobial properties, are intrinsically

linked to its three-dimensional molecular structure and electronic properties. Theoretical

studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens

through which to understand the molecule's geometry, stability, and reactivity at the atomic

level. This technical guide offers an in-depth exploration of the theoretical studies on the

molecular structure of benzaldehyde semicarbazone, complemented by experimental data for

a comprehensive understanding.

Molecular Structure and Geometry
The molecular structure of benzaldehyde semicarbazone is characterized by a phenyl ring

linked to a semicarbazone moiety via an azomethine (-CH=N-) group. The planarity of the

molecule and the delocalization of π-electrons across the conjugated system are key

determinants of its properties. Both experimental X-ray crystallography and theoretical

calculations have been employed to elucidate its precise geometric parameters.
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Single-crystal X-ray diffraction studies have revealed that benzaldehyde semicarbazone
crystallizes in a monoclinic system with the space group P21/c.[1] The crystal structure is

stabilized by a network of intermolecular hydrogen bonds. While a complete crystallographic

dataset for the unsubstituted benzaldehyde semicarbazone is not readily available in the

public domain, data for closely related derivatives provide valuable insights into the expected

bond lengths and angles.

Theoretical Computational Data
Density Functional Theory (DFT) calculations are a cornerstone of theoretical investigations

into the molecular structure of compounds like benzaldehyde semicarbazone. The B3LYP

(Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a 6-

311++G(d,p) basis set is a widely used and reliable method for optimizing the molecular

geometry and predicting various molecular properties.[2][3]

Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters for a

Benzaldehyde Semicarbazone Derivative (2,5-dimethylbenzaldehyde semicarbazone)

Parameter Bond/Angle
Experimental (X-
ray)

Theoretical
(DFT/B3LYP/6-
311++G(d,p))

Bond Length (Å) C=O - 1.233

C-N (amide) - 1.373

N-N - 1.371

C=N (imine) - 1.291

C-C (ring-imine) 1.461 1.467

Bond Angle (°) O=C-N - 123.4

C-N-N - 118.9

N-N=C - 116.9

N=C-C (ring) - 121.5
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Note: Experimental data is for 2,5-dimethylbenzaldehyde semicarbazone and is used as a

close approximation. Theoretical data is for the same derivative and provides a benchmark for

the accuracy of the computational method.[3]

Spectroscopic Characterization
Spectroscopic techniques provide valuable experimental data that can be correlated with

theoretical calculations to validate the computed molecular structure and electronic properties.

Table 2: Spectroscopic Data for Benzaldehyde Semicarbazone

Technique
Peak/Signal (δ in ppm for
NMR, ν in cm⁻¹ for IR,
λmax in nm for UV-Vis)

Assignment

¹H NMR (DMSO-d₆) ~10.0 (s, 1H) -NH₂

~8.0 (s, 1H) -CH=N-

7.3-7.8 (m, 5H) Aromatic protons

~6.5 (s, 2H) -NH-

¹³C NMR (DMSO-d₆) ~157 C=O

~143 -CH=N-

126-134 Aromatic carbons

FT-IR (KBr) ~3470 N-H stretching (asymmetric)

~3300 N-H stretching (symmetric)

~1690 C=O stretching (Amide I)

~1600 C=N stretching

~1580 N-H bending

UV-Vis (Ethanol) ~280 π → π* transition
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Synthesis of Benzaldehyde Semicarbazone
This protocol describes a standard laboratory procedure for the synthesis of benzaldehyde
semicarbazone.

Materials:

Benzaldehyde

Semicarbazide hydrochloride

Sodium acetate

Ethanol

Distilled water

Procedure:

Dissolve semicarbazide hydrochloride (0.01 mol) and sodium acetate (0.015 mol) in 10 mL of

distilled water in a round-bottom flask.

To this solution, add a solution of benzaldehyde (0.01 mol) in 10 mL of ethanol.

Heat the reaction mixture under reflux for 1-2 hours.

Cool the mixture in an ice bath to facilitate the precipitation of the product.

Collect the white crystalline product by vacuum filtration.

Wash the product with cold water and then a small amount of cold ethanol.

Recrystallize the crude product from ethanol to obtain pure benzaldehyde semicarbazone.

Dry the purified crystals and determine the melting point.
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This section outlines a typical computational workflow for the theoretical study of

benzaldehyde semicarbazone.

Software: Gaussian 09 or a similar quantum chemistry package.

Procedure:

Molecular Modeling: Construct the initial 3D structure of benzaldehyde semicarbazone
using a molecular modeling software (e.g., GaussView, Avogadro).

Geometry Optimization: Perform a full geometry optimization without any symmetry

constraints using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis

set. This will find the lowest energy conformation of the molecule.

Frequency Calculation: Perform a vibrational frequency calculation at the same level of

theory to confirm that the optimized structure corresponds to a true minimum on the potential

energy surface (i.e., no imaginary frequencies). This calculation also provides theoretical

infrared (IR) and Raman spectra.

Property Calculations: Following successful optimization, various molecular properties can

be calculated, including:

Molecular orbital analysis (HOMO-LUMO energy gap)

Mulliken population analysis for atomic charges

Molecular Electrostatic Potential (MEP) mapping

Theoretical NMR and UV-Vis spectra (using TD-DFT for the latter).
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Diagram 1: Synthesis of Benzaldehyde Semicarbazone
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Diagram 1: Synthesis of Benzaldehyde Semicarbazone
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Diagram 2: Computational Workflow for Benzaldehyde Semicarbazone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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